![molecular formula C14H19NO B13980018 Cyclohexanone, 4-[4-(dimethylamino)phenyl]- CAS No. 117960-49-3](/img/structure/B13980018.png)
Cyclohexanone, 4-[4-(dimethylamino)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexanone, 4-[4-(dimethylamino)phenyl]- is an organic compound with the molecular formula C14H19NO. It is a derivative of cyclohexanone, where the cyclohexanone ring is substituted with a 4-(dimethylamino)phenyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanone, 4-[4-(dimethylamino)phenyl]- can be achieved through several methods. One common approach involves the reaction of 4-(dimethylamino)benzaldehyde with cyclohexanone in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction typically proceeds through a condensation mechanism, forming the desired product .
Industrial Production Methods
In an industrial setting, the production of Cyclohexanone, 4-[4-(dimethylamino)phenyl]- may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents may be used to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
Cyclohexanone, 4-[4-(dimethylamino)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration and bromine (Br2) for bromination are employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Cyclohexanone, 4-[4-(dimethylamino)phenyl]- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Cyclohexanone, 4-[4-(dimethylamino)phenyl]- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone, 4-[4-(dimethylamino)phenyl]-4-hydroxy-: A hydroxylated derivative with similar chemical properties.
4-Phenylcyclohexanone: A structurally related compound with a phenyl group instead of the dimethylamino group.
Uniqueness
Cyclohexanone, 4-[4-(dimethylamino)phenyl]- is unique due to the presence of the dimethylamino group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
117960-49-3 |
|---|---|
Molecular Formula |
C14H19NO |
Molecular Weight |
217.31 g/mol |
IUPAC Name |
4-[4-(dimethylamino)phenyl]cyclohexan-1-one |
InChI |
InChI=1S/C14H19NO/c1-15(2)13-7-3-11(4-8-13)12-5-9-14(16)10-6-12/h3-4,7-8,12H,5-6,9-10H2,1-2H3 |
InChI Key |
PKISBHJNYKYSKL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2CCC(=O)CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


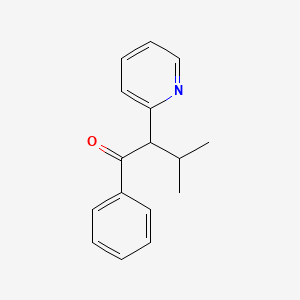
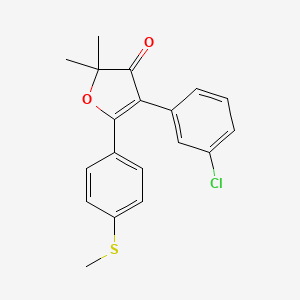
![[(Z)-[(1-acetylpiperidin-4-yl)-(5-fluoro-2-hydroxyphenyl)methylidene]amino] acetate](/img/structure/B13979952.png)
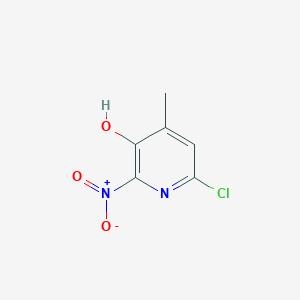
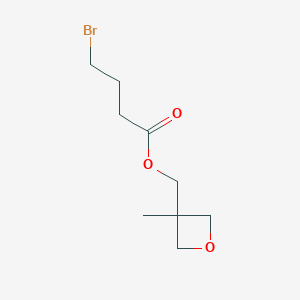

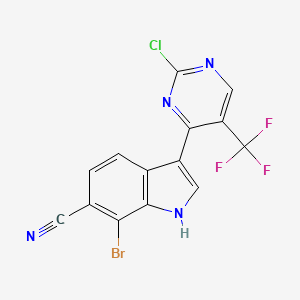
![[1,1'-Biphenyl]-4-ol, 4'-propoxy-](/img/structure/B13979989.png)
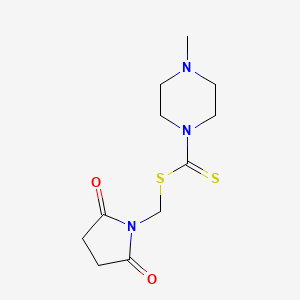
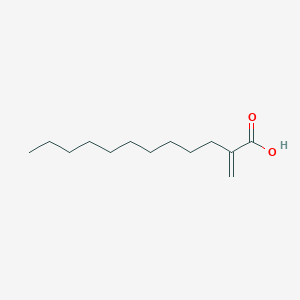
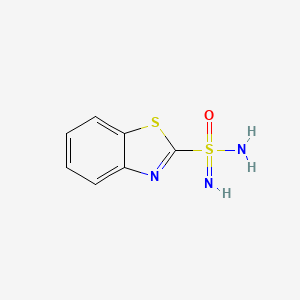
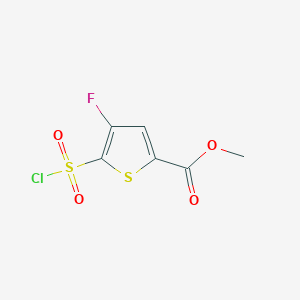
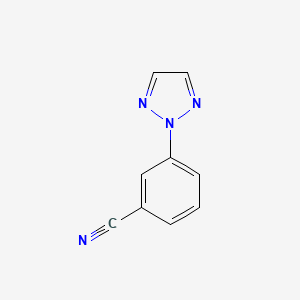
![2-[(2-Bromo-4-pyridinyl)oxy]ethanol](/img/structure/B13980022.png)
